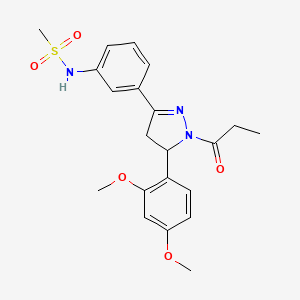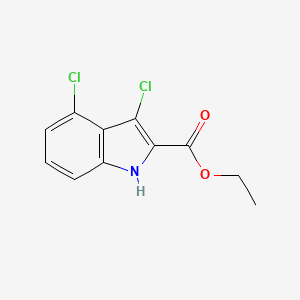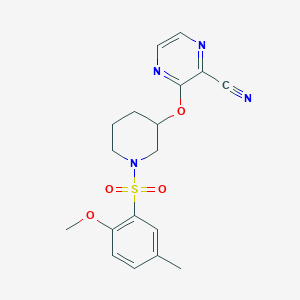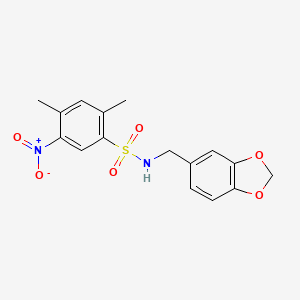
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole derivative. The nitration of the benzene ring is a critical step, requiring careful control of reaction conditions to ensure the correct placement of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the nitro group makes it susceptible to reduction, while the sulfonamide group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction of the nitro group can be achieved using tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to aniline derivatives.
Substitution: Formation of various sulfonamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound may include its use as a probe in biochemical assays or as a precursor for the synthesis of biologically active molecules.
Medicine: In the medical field, this compound could be explored for its potential therapeutic properties. Its structural features may make it suitable for drug development, particularly in the areas of anti-inflammatory or antimicrobial agents.
Industry: Industrially, this compound may find use in the production of dyes, pigments, or other chemical products that require specific functional groups for their synthesis.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide exerts its effects depends on its molecular targets and pathways. The nitro group can interact with biological targets, potentially leading to the inhibition of certain enzymes or receptors. The sulfonamide group may also play a role in binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylen)amine
N-(1,3-benzodioxol-5-ylmethyl)nonanamide
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
This detailed overview highlights the significance of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide in various scientific and industrial contexts. Its complex structure and versatile reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-10-5-11(2)16(7-13(10)18(19)20)25(21,22)17-8-12-3-4-14-15(6-12)24-9-23-14/h3-7,17H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIWAQMEFKAVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2815760.png)
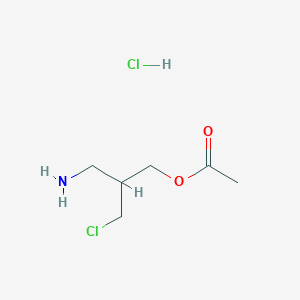
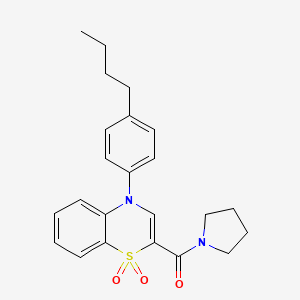
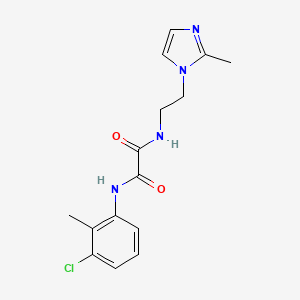
![4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2815766.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2815768.png)
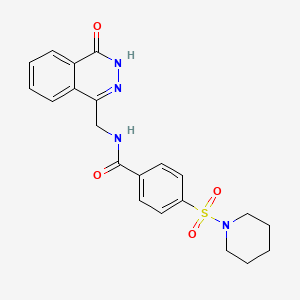

![tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2815774.png)

